N-butan-2-yl-2-(4-methylquinolin-2-yl)sulfanylacetamide
Overview
Description
N-butan-2-yl-2-(4-methylquinolin-2-yl)sulfanylacetamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a quinoline moiety with a sulfanylacetamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-2-(4-methylquinolin-2-yl)sulfanylacetamide typically involves the reaction of 4-methylquinoline-2-thiol with N-butan-2-yl-2-bromoacetamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-2-(4-methylquinolin-2-yl)sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amine derivative.
Substitution: Nitrated or halogenated quinoline derivatives.
Scientific Research Applications
N-butan-2-yl-2-(4-methylquinolin-2-yl)sulfanylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butan-2-yl-2-(4-methylquinolin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets in the body. The quinoline moiety is known to interact with DNA and enzymes, leading to the inhibition of key biological processes. The sulfanylacetamide group enhances the compound’s ability to penetrate cell membranes and reach its targets. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may inhibit the activity of certain enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-methylquinoline-2-thiol: A precursor in the synthesis of N-butan-2-yl-2-(4-methylquinolin-2-yl)sulfanylacetamide.
N-butan-2-yl-2-bromoacetamide: Another precursor used in the synthesis.
Quinoline derivatives: Compounds with similar quinoline moieties but different substituents.
Uniqueness
This compound is unique due to its combination of a quinoline moiety with a sulfanylacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-butan-2-yl-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-4-12(3)17-15(19)10-20-16-9-11(2)13-7-5-6-8-14(13)18-16/h5-9,12H,4,10H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDBFYDDDCHDEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC=CC=C2C(=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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